Chemical structure and properties of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine
Chemical structure and properties of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine
Technical Monograph: 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine [1][2]
Executive Summary
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (CAS 837421-41-7) is a specialized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDK4/6) and Bruton's Tyrosine Kinase (BTK).[2] Its structure combines a polar, hydrogen-bonding aminopyridine "head" with a lipophilic, solubilizing isopropyl-piperazine "tail."[2] This guide details its physicochemical properties, synthetic routes, analytical profile, and strategic utility in medicinal chemistry.[2]
Chemical Identity & Physicochemical Profile
This molecule serves as a critical scaffold where the pyridine ring acts as a hinge binder in kinase pockets, while the piperazine moiety extends into the solvent-exposed region, improving pharmacokinetic (PK) properties.[2]
Table 1: Chemical Identity
| Property | Detail |
|---|---|
| IUPAC Name | 6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-amine |
| CAS Registry Number | 837421-41-7 |
| Molecular Formula |
Structural Analysis:
-
Core: The 2,5-disubstituted pyridine ring (using pyridine numbering where N=1) provides a rigid linker.[2] The 3-amino group (position 5 relative to pyridine N, but position 3 in the name) is an electron-rich donor, susceptible to oxidation but essential for amide couplings.[2]
-
Tail: The 4-isopropylpiperazine group modulates lipophilicity (
) and basicity.[2] The isopropyl group adds steric bulk compared to a methyl group, potentially improving metabolic stability against N-dealkylation.[2]
Predicted Physicochemical Properties:
-
cLogP: ~1.1 – 1.4 (Ideal for oral bioavailability).[2]
-
pKa (Piperazine
): ~8.5 (Protonated at physiological pH, aiding solubility).[2] -
pKa (Pyridine
): ~3.5 (Reduced basicity due to resonance).[2] -
pKa (Aniline
): ~4.0 – 5.0.[2]
Synthetic Methodology
The synthesis of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine typically follows a convergent two-step protocol starting from commercially available 6-halo-3-nitropyridines.[2]
Step 1: Nucleophilic Aromatic Substitution ( )
Reagents: 6-Chloro-3-nitropyridine, 1-Isopropylpiperazine,
Step 2: Nitro Reduction
Reagents:
Visualizing the Synthesis Workflow
Figure 1: Two-step synthetic pathway from chloronitropyridine precursor.
Critical Process Parameters (CPPs):
-
Regioselectivity: High.[2] The 6-position is significantly more electrophilic than other positions due to the para-nitro activation.[2]
-
Impurity Control: Monitor for "Bis-substitution" (rare) or incomplete reduction (nitroso intermediates).[2]
-
Purification: The intermediate nitro compound usually precipitates and can be washed.[2] The final amine is polar; if purification is needed, amine-functionalized silica or recrystallization from EtOAc/Heptane is recommended.[2]
Analytical Characterization
To validate the identity of the synthesized material, the following spectral features should be observed.
1. Proton NMR (
-
Aromatic Region:
-
Amine:
~4.5–5.0 ppm (br s, 2H, ).[2] Exchangeable with . -
Piperazine: Two multiplets at
~3.3 ppm (4H, adjacent to pyridine) and ~2.5 ppm (4H, adjacent to isopropyl).[2] -
Isopropyl:
2. Mass Spectrometry (LC-MS):
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).[2]
-
Parent Ion:
.[2] -
Fragmentation: Loss of isopropyl group (
) is a common fragmentation pathway.[2]
Applications in Drug Discovery
This molecule is a "privileged scaffold" in kinase inhibitor design.[2] It mimics the solvent-front interactions seen in drugs like Palbociclib and Ribociclib .[2]
Mechanism of Action Utility:
-
Hinge Binding: The exocyclic amine (at pos 3) often forms a hydrogen bond with the kinase hinge region (e.g., Glu or Met residues).[2]
-
Solubility Handle: The basic piperazine nitrogen improves aqueous solubility, critical for oral bioavailability.[2]
-
Selectivity: The isopropyl group fills hydrophobic pockets (e.g., the "sugar pocket" in CDKs), offering a vector to tune selectivity against off-target kinases.[2]
SAR Decision Workflow
Figure 2: Pharmacophore expansion strategies using the aminopyridine core.
Safety & Handling
-
Hazards: As with most aminopyridines, treat as Harmful if swallowed (H302) and Irritating to eyes/skin (H315/H319) .[2]
-
Oxidation: Primary anilines/aminopyridines can oxidize to "black tars" upon prolonged exposure to air/light.[2]
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.[2]
-
-
Hygroscopicity: The piperazine salt forms may be hygroscopic.[2] Keep desiccated.
References
-
ChemicalBook. (n.d.).[2][4] 6-(4-Isopropylpiperazin-1-yl)-pyridin-3-yl-amine Properties and CAS 837421-41-7. Retrieved February 18, 2026, from [2]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2763390 (Methyl analog reference).[2] Retrieved February 18, 2026, from [2]
-
Huang, J., et al. (2021).[2][5] Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor.[2][5] Journal of Medicinal Chemistry, 64(17), 12548-12571.[2][5]
-
Vibrant Pharma. (n.d.).[2] 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester (Precursor).[2][6] Retrieved February 18, 2026, from [2]
Sources
- 1. 1082876-26-3|5-(Piperazin-1-yl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vibrantpharma.com [vibrantpharma.com]
